molecular formula C25H27N3O7S2 B2724739 ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 897733-96-9

ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2724739
CAS No.: 897733-96-9
M. Wt: 545.63
InChI Key: ZLGNTUTYHOMOMR-QPLCGJKRSA-N
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Description

ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the benzothiazole core through cyclization reactions.
  • Introduction of the sulfonyl group via sulfonation reactions.
  • Coupling reactions to attach the piperidine moiety.
  • Esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while hydrolysis could produce carboxylic acids and alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate may include other benzothiazole derivatives with sulfonyl and piperidine groups. Examples include:

  • 2-(4-Piperidin-1-ylsulfonyl)benzothiazole
  • Ethyl 2-(4-piperidin-1-ylsulfonyl)benzoyl)imino-1,3-benzothiazole-6-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl 3-(2-methoxy-2-oxoethyl)-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O7S2/c1-3-35-24(31)18-9-12-20-21(15-18)36-25(28(20)16-22(29)34-2)26-23(30)17-7-10-19(11-8-17)37(32,33)27-13-5-4-6-14-27/h7-12,15H,3-6,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGNTUTYHOMOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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